molecular formula C9H13ClN2 B1482293 4-(2-chloroethyl)-5-cyclobutyl-1H-pyrazole CAS No. 2090836-51-2

4-(2-chloroethyl)-5-cyclobutyl-1H-pyrazole

Cat. No. B1482293
CAS RN: 2090836-51-2
M. Wt: 184.66 g/mol
InChI Key: MEHJZXKJZPZZGW-UHFFFAOYSA-N
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Description

4-(2-Chloroethyl)-5-cyclobutyl-1H-pyrazole, also known as 5-CB, is an organic compound belonging to the class of heterocyclic compounds. It is a cyclobutyl derivative of pyrazole and is composed of two fused rings, a pyrazole ring and a cyclobutyl ring. 5-CB is a colorless, odorless, and crystalline solid at room temperature. It is a relatively new compound, having been first synthesized in the early 1990s. 5-CB has become an important research tool in the field of drug discovery and development due to its unique properties and wide range of applications.

Scientific Research Applications

Environmental Science: Detection and Monitoring of Toxic Gases

This compound has potential applications in the development of highly sensitive and selective sensors for the detection of toxic and harmful gases. Such sensors are crucial for environmental protection and human health, especially in industrial and agricultural production. The structure of the compound suggests it could be used in composite materials for MEMS gas sensors, enhancing sensitivity and selectivity .

Pharmaceuticals: Drug Synthesis Intermediates

In pharmaceutical research, compounds like 4-(2-chloroethyl)-5-cyclobutyl-1H-pyrazole can serve as intermediates in the synthesis of various drugs. Their structure allows for modifications that can lead to the creation of new therapeutic agents with potential applications in treating diseases .

Agriculture: Plant Growth Regulation

Research indicates that derivatives of this compound could be explored for their role in plant growth regulation. Understanding the mechanism of action could lead to the development of new agrochemicals that enhance crop yield and resistance to environmental stressors .

Material Science: Polymer and Resin Synthesis

The compound’s chemical properties suggest it could be useful in the synthesis of polymers and resins. Its potential to react with other monomers or pre-polymers could lead to materials with improved characteristics such as durability, flexibility, and resistance to chemicals .

Chemical Synthesis: Catalysts and Reagents

In synthetic chemistry, 4-(2-chloroethyl)-5-cyclobutyl-1H-pyrazole could be utilized as a catalyst or reagent in various reactions. Its structure may allow it to facilitate or initiate chemical transformations, contributing to the efficiency and selectivity of synthetic processes .

Analytical Chemistry: Chromatography and Spectroscopy

This compound could have applications in analytical chemistry, particularly in chromatography and spectroscopy. It might be used as a standard or a derivatization agent to aid in the identification and quantification of analytes in complex mixtures .

properties

IUPAC Name

4-(2-chloroethyl)-5-cyclobutyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2/c10-5-4-8-6-11-12-9(8)7-2-1-3-7/h6-7H,1-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHJZXKJZPZZGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=C(C=NN2)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-chloroethyl)-5-cyclobutyl-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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